molecular formula C20H19N5O2S B237315 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B237315
M. Wt: 393.5 g/mol
InChI Key: QLCOHDVUUVPHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and is known for its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its ability to interact with certain receptors in the body. Specifically, this compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This interaction leads to various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application of the compound. Some of the most notable effects include the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have antioxidant and antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments include its potential therapeutic properties and its ability to interact with specific receptors in the body. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized expertise in organic chemistry to synthesize the compound.

Future Directions

There are many potential future directions for research involving 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. Some of the most promising areas of research include further exploration of its potential as an anticancer agent, an antifungal agent, and an anti-inflammatory agent. Additionally, there is potential for this compound to be used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves a multi-step process that requires expertise in organic chemistry. The compound is typically synthesized using a combination of chemical reactions, including condensation, cyclization, and substitution reactions. The exact synthesis method may vary depending on the specific laboratory and the desired purity of the final product.

Scientific Research Applications

The potential therapeutic properties of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide have been explored in various scientific research studies. Some of the most promising applications of this compound include its potential as an anticancer agent, an antifungal agent, and an anti-inflammatory agent. Additionally, this compound has shown potential as a treatment for certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

4-ethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H19N5O2S/c1-3-27-17-10-8-15(9-11-17)18(26)21-12-14-4-6-16(7-5-14)19-24-25-13(2)22-23-20(25)28-19/h4-11H,3,12H2,1-2H3,(H,21,26)

InChI Key

QLCOHDVUUVPHJW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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